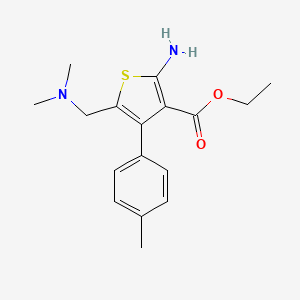
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 2-amino-5-[(dimethylamino)methyl]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H22N2O2S/c1-5-21-17(20)15-14(12-8-6-11(2)7-9-12)13(10-19(3)4)22-16(15)18/h6-9H,5,10,18H2,1-4H3 |
InChI Key |
UIBTXFJNFGKILE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)CN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and carboxylate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and carboxylate groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
Ethyl 2-amino-5-((methylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate: Contains a methylamino group instead of a dimethylamino group, affecting its steric and electronic properties.
Uniqueness
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


